molecular formula C14H14N2O2 B1271147 2-amino-N-(3-methoxyphenyl)benzamide CAS No. 74699-52-8

2-amino-N-(3-methoxyphenyl)benzamide

Cat. No. B1271147
CAS RN: 74699-52-8
M. Wt: 242.27 g/mol
InChI Key: SWPJJIVWFKEGKP-UHFFFAOYSA-N
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Patent
US05075313

Procedure details

Isatoic anhydride (32.63 g, 200 mmol) and 3-methoxyaniline (24.63 g, 200 mmol) were combined neat and heated at 120° C. for 2 hours. The reaction product was taken up in methylene chloride and chromatographed (20% ethyl acetate/hexanes, SiO2), to provide 38.75 g (80%) of 2-amino-N-(3-methoxyphenyl)benzamide. An analytical sample was obtained by recrystallization from ethyl acetate: mp 75°-77° C.
Quantity
32.63 g
Type
reactant
Reaction Step One
Quantity
24.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18]>C(Cl)Cl>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:18][C:17]1[CH:19]=[CH:20][CH:21]=[C:15]([O:14][CH3:13])[CH:16]=1)=[O:4]

Inputs

Step One
Name
Quantity
32.63 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
24.63 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographed (20% ethyl acetate/hexanes, SiO2)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=CC(=CC=C2)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38.75 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.